N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

CNS drug design Lipophilicity Blood-brain barrier permeability

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS 1353987-50-4) is a substituted pyrrolidine acetamide with molecular formula C15H21ClN2O and a molecular weight of 280.79 g/mol. The compound features a 1-benzyl-pyrrolidine core linked through a 3-methylene bridge to an N-methyl-2-chloroacetamide group, placing it within the N-benzylpyrrolidine class frequently interrogated for central nervous system (CNS) and acetylcholine-related targets.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
Cat. No. B7920486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C15H21ClN2O/c1-17(15(19)9-16)10-14-7-8-18(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyYNFGEUCDUJWEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide: Core Physicochemical and Structural Characteristics for Research Procurement


N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS 1353987-50-4) is a substituted pyrrolidine acetamide with molecular formula C15H21ClN2O and a molecular weight of 280.79 g/mol [1]. The compound features a 1-benzyl-pyrrolidine core linked through a 3-methylene bridge to an N-methyl-2-chloroacetamide group, placing it within the N-benzylpyrrolidine class frequently interrogated for central nervous system (CNS) and acetylcholine-related targets .

Why N-Benzylpyrrolidine Acetamide Analogs Cannot Be Treated as Interchangeable: Quantifiable Physicochemical Differentiation Drives Application-Specific Selection


Superficial substitution among closely related N-benzylpyrrolidine acetamides can lead to meaningful differences in lipophilicity, polar surface area (TPSA), hydrogen-bonding capacity, and conformational flexibility [1]. These computed property shifts—although modest in absolute magnitude—directly influence predicted passive membrane permeability, bioavailability, and conformational sampling, which are critical discriminators when selecting a scaffold for CNS-focused libraries, cell-permeable probes, or structure-activity relationship (SAR) expansion. The quantitative comparisons below demonstrate that even the presence or absence of a single methylene spacer, N-methyl group, or chloro substituent produces distinct property profiles that cannot be recovered by generic substitution.

Quantitative Differentiation of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide from Closest Structural Analogs


Higher Computed Lipophilicity vs. Direct-Attachment Analog Suggests Improved CNS Partitioning

The target compound exhibits an XLogP of 2.3, whereas the direct-attachment analog N-(1-benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS 1353986-29-4, CID 66565130) lacking the methylene linker shows XLogP = 2.1 [1][2]. The ΔXLogP of 0.2 represents a measurable increase in lipophilicity that positions the target compound more centrally within the optimal logP window (1–3) for passive blood-brain barrier (BBB) permeation.

CNS drug design Lipophilicity Blood-brain barrier permeability

Lower Topological Polar Surface Area and Zero Hydrogen-Bond Donors vs. Des-Methyl Analog Predict Superior Passive Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 23.6 Ų and zero hydrogen-bond donors (HBD), whereas the des-methyl analog N-(1-benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide (CAS 1353981-82-4, CID 66565124) records TPSA = 32.3 Ų and HBD = 1 [1][2]. A TPSA below 60 Ų combined with HBD ≤ 3 is associated with favorable oral absorption according to Veber's rule, and the target compound's lower TPSA and complete absence of HBD suggest significantly better intrinsic passive permeability.

Drug-likeness Veber's rule Passive permeability

Additional Rotatable Bond Confers Enhanced Conformational Flexibility vs. Direct-Attachment Analog

The target compound possesses 5 rotatable bonds, one more than the direct-attachment analog N-(1-benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide, which has only 4 rotatable bonds [1][2]. This additional degree of conformational freedom—introduced by the methylene spacer—may enable the ligand to sample a broader conformational ensemble, which can be beneficial for induced-fit recognition at plastic target pockets.

Conformational entropy Ligand flexibility Induced-fit binding

Application Scenarios for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide Informed by Quantitative Differentiation Evidence


CNS-Focused Screening Library Deployment

The target compound's XLogP of 2.3—0.2 units higher than the direct-attachment analog—positions it optimally within the logP window (1–3) for passive BBB permeation, as established in Section 3 [1]. This measurable lipophilicity advantage, combined with a TPSA of 23.6 Ų and zero H-bond donors, makes the compound a preferential scaffold for constructing CNS-oriented small-molecule screening collections, where balanced lipophilicity and low polarity are critical acceptance criteria.

Design of Orally Bioavailable Lead Candidates

Veber's rule associates TPSA < 60 Ų and HBD ≤ 3 with increased probability of oral absorption. The target compound's TPSA of 23.6 Ų and HBD of 0—compared with 32.3 Ų and HBD of 1 for the des-methyl analog—represent a 27% reduction in polar surface area and elimination of a hydrogen-bond donor that together predict superior passive permeability [1][2]. Medicinal chemistry teams targeting oral bioavailability can therefore prioritize this N-methylated, chloroacetamide-bearing scaffold over the des-methyl alternative.

Conformationally Flexible Scaffold for Hit-to-Lead Optimization

With 5 rotatable bonds—a 25% increase over the direct-attachment analog's 4 rotatable bonds—the target compound offers enhanced conformational sampling capacity [1][2]. This additional flexibility is leveraged in hit-to-lead programs where the binding site requires induced-fit recognition, allowing SAR exploration of linker-dependent conformational effects without committing to a fully rigid core.

Covalent Probe Development Based on Chloroacetamide Warhead

The 2-chloroacetamide moiety present in the target compound is a recognized electrophilic warhead capable of forming covalent adducts with cysteine thiols [3]. Although direct kinetic rate constants for this specific compound are not available—a limitation explicitly acknowledged here—the structural motif provides a latent covalent-engagement capability absent in non-chlorinated analogs. This feature supports exploration of the compound as a starting point for covalent inhibitor design, provided that orthogonal reactivity profiling is undertaken.

Quote Request

Request a Quote for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.